molecular formula C8H13NS B13802105 2,4-Diethyl-5-methylthiazole

2,4-Diethyl-5-methylthiazole

Cat. No.: B13802105
M. Wt: 155.26 g/mol
InChI Key: IFFHSVJYMHLVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diethyl-5-methylthiazole is an organic compound with the molecular formula C₈H₁₃NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-5-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-diethylthioamide with methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diethyl-5-methylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the flavor and fragrance industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of 2,4-Diethyl-5-methylthiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylthiazole
  • 2-Ethyl-4-methylthiazole
  • 2,5-Dimethylthiazole

Comparison

2,4-Diethyl-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher molecular weight and different reactivity profiles, making it suitable for specific applications in flavor and fragrance industries .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2,4-diethyl-5-methyl-1,3-thiazole

InChI

InChI=1S/C8H13NS/c1-4-7-6(3)10-8(5-2)9-7/h4-5H2,1-3H3

InChI Key

IFFHSVJYMHLVLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.